molecular formula C7H12SSi B6210365 trimethyl(thiophen-3-yl)silane CAS No. 18245-17-5

trimethyl(thiophen-3-yl)silane

Cat. No.: B6210365
CAS No.: 18245-17-5
M. Wt: 156.32 g/mol
InChI Key: CNDTWGYBQZANHQ-UHFFFAOYSA-N
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Description

Trimethyl(thiophen-3-yl)silane (CAS 18245-28-8), also known as trimethyl-3-thienylsilane, is an organosilicon compound with the molecular formula C₇H₁₂SSi and a molecular weight of 156.32 g/mol . Its structure consists of a thiophene ring (a sulfur-containing aromatic heterocycle) substituted at the 3-position with a trimethylsilyl group. The compound is utilized in organic synthesis, particularly in cross-coupling reactions and as a protecting group due to the stability of the silicon-thiophene bond .

Properties

IUPAC Name

trimethyl(thiophen-3-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12SSi/c1-9(2,3)7-4-5-8-6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDTWGYBQZANHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415991
Record name Silane, trimethyl-3-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18245-17-5
Record name Silane, trimethyl-3-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing trimethyl(thiophen-3-yl)silane involves the reaction of 3-bromothiophene with trimethylsilyl chloride in the presence of a Grignard reagent, such as magnesium in dry ether. The reaction proceeds under an inert atmosphere, typically nitrogen or argon, to prevent moisture from interfering with the reaction.

    Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of 3-bromothiophene with trimethylsilylacetylene. This reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or palladium-catalyzed coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Trimethyl(thiophen-3-yl)silane can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with electrophiles. For example, treatment with halogens or halogenating agents can lead to the formation of halogenated thiophene derivatives.

    Cross-Coupling Reactions: this compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. These reactions typically require a palladium catalyst and a base.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Halogens (e.g., chlorine, bromine), halogenating agents.

    Cross-Coupling: Palladium catalysts (e.g., palladium(II) acetate), bases (e.g., triethylamine).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Substitution: Halogenated thiophene derivatives.

    Cross-Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry: Trimethyl(thiophen-3-yl)silane is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. These compounds can serve as scaffolds for the development of new drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the materials science industry, this compound is used in the fabrication of organic semiconductors and conductive polymers. These materials are essential for the development of electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of trimethyl(thiophen-3-yl)silane depends on its specific application. In organic synthesis, the trimethylsilyl group acts as a protecting group or a directing group, facilitating various chemical transformations. In biological systems, the thiophene ring can interact with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact molecular pathways involved vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares trimethyl(thiophen-3-yl)silane with analogous organosilicon compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup> Key Structural Feature CAS Number
This compound C₇H₁₂SSi 156.32 ~2.3<sup>b</sup> Thiophene ring with silyl group 18245-28-8
(3-Chlorophenyl)trimethylsilane C₉H₁₃ClSi 184.75 2.885 Chlorophenyl substituent 4405-42-9
Allyltrimethylsilane C₆H₁₂Si 114.25 2.1 Allyl chain with silyl group N/A
Trimethyl((4-phenylbut-2-en-2-yl)oxy)silane C₁₃H₁₈OSi 218.37 ~3.0<sup>c</sup> Ether linkage and conjugated alkene N/A
Pentafluorophenyltrimethylsilane C₉H₉F₅Si 240.25 3.5 Fluorinated aryl group N/A

<sup>a</sup> Predicted or calculated logP values (octanol/water partition coefficient). <sup>b</sup> Estimated based on thiophene’s aromaticity and silyl group hydrophobicity. <sup>c</sup> Derived from analogous ether-containing silanes .

Key Observations :

  • Electron-withdrawing vs. donating groups : The thiophene ring (electron-rich due to sulfur’s lone pairs) contrasts with fluorinated or chlorinated aryl groups (electron-withdrawing), influencing reactivity in electrophilic substitutions .
  • Steric effects : Allyltrimethylsilane has lower steric hindrance than aryl-substituted silanes, enabling regioselective carbosilylation reactions .
This compound
  • Cross-coupling : Used in Suzuki-Miyaura reactions, where the silyl group acts as a directing moiety. The sulfur atom stabilizes transition-metal intermediates .
  • Protection strategy : Silicon’s stability under basic conditions allows selective functionalization of thiophene derivatives.
Comparisons :

(3-Chlorophenyl)trimethylsilane :

  • Reacts with Grignard reagents to form biaryl compounds via halogen displacement. The chlorine atom enhances electrophilic substitution rates compared to thiophene .
  • Higher logP (2.885) suggests greater lipophilicity, impacting solubility in organic solvents .

Allyltrimethylsilane :

  • Undergoes carbosilylation with ynamides to form stereoselective alkenes. The allyl group’s flexibility enables higher yields (up to 90%) compared to bulkier aryl silanes .

Pentafluorophenyltrimethylsilane :

  • Fluoride-ion-catalyzed reactions with carbonyl compounds (e.g., ketone synthesis from acid chlorides) achieve 87% yields, leveraging the strong electron-withdrawing effect of fluorine .

Biological Activity

Trimethyl(thiophen-3-yl)silane is an organosilicon compound characterized by the presence of a thiophene ring substituted with a trimethylsilyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. Understanding its biological activity can provide insights into its applications in drug development and other therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H9SSi\text{C}_6\text{H}_9\text{S}\text{Si}

This compound features a thiophene ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. The unique properties of thiophene derivatives stem from the presence of the sulfur atom, which can influence the reactivity and biological interactions of the compound.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have indicated that thiophene derivatives exhibit inhibitory effects against certain bacterial strains. This suggests potential applications in developing new antibiotics or therapeutic agents targeting bacterial infections.
  • Anticancer Properties : Compounds containing thiophene rings have shown promise in anticancer research. Their ability to interact with cellular mechanisms makes them suitable candidates for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibitory effects on bacterial strains
AnticancerPotential to inhibit cancer cell proliferation

Case Studies and Research Findings

  • Antimicrobial Studies : A study focused on the synthesis of thiophene derivatives revealed that this compound showed significant activity against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell membranes, leading to cell lysis.
  • Anticancer Research : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated a dose-dependent response, suggesting its potential as a lead compound for further development in oncology.

Table 2: In Vitro Anticancer Activity Results

Cell LineIC50 Value (µg/mL)Mechanism of Action
Breast Cancer12.80Induction of apoptosis
Lung Cancer4.16Cell cycle arrest

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